

# Bromo-PEG1-C2-azide molecular weight

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## Compound of Interest

Compound Name: *Bromo-PEG1-C2-azide*

Cat. No.: *B8106284*

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## An In-depth Technical Guide to **Bromo-PEG1-C2-azide**

For researchers, scientists, and drug development professionals, understanding the characteristics and applications of bifunctional linkers is crucial for the successful design of novel therapeutics. **Bromo-PEG1-C2-azide** is a hetero-bifunctional linker that plays a significant role in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its properties and a detailed experimental workflow for its application.

## Core Molecular Data

The fundamental properties of **Bromo-PEG1-C2-azide** are summarized below. This data is essential for accurate experimental planning, including reaction stoichiometry and analytical characterization.

Property	Value
Molecular Weight	194.03 g/mol [1][2]
Chemical Formula	C4H8BrN3O[2][3][4]
CAS Number	1144106-65-9
Purity	>98%
Solubility	Soluble in DMSO, DCM, DMF
Storage	Store at -20°C

## Application in PROTAC Synthesis

**Bromo-PEG1-C2-azide** serves as a versatile linker for conjugating a target protein-binding ligand with an E3 ubiquitin ligase-binding ligand. Its bifunctional nature, featuring a bromide and an azide group, allows for sequential conjugation reactions. The azide group can participate in "click chemistry," such as copper-catalyzed or strain-promoted alkyne-azide cycloaddition, while the bromide acts as a leaving group in nucleophilic substitution reactions.

## Experimental Protocol: Synthesis of a PROTAC using Bromo-PEG1-C2-azide

This protocol outlines a general procedure for the two-step synthesis of a PROTAC using **Bromo-PEG1-C2-azide**.

### Step 1: Nucleophilic Substitution with an E3 Ligase Ligand

- Reagents and Materials:
  - E3 ligase ligand containing a nucleophilic functional group (e.g., a phenol or amine)
  - **Bromo-PEG1-C2-azide**
  - Anhydrous N,N-Dimethylformamide (DMF)
  - Potassium carbonate (K<sub>2</sub>CO<sub>3</sub>) or a suitable non-nucleophilic base

- Nitrogen or Argon atmosphere
- Reaction vessel
- Stirring apparatus
- Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) for reaction monitoring
- Procedure:
  1. Dissolve the E3 ligase ligand (1 equivalent) in anhydrous DMF under an inert atmosphere.
  2. Add K<sub>2</sub>CO<sub>3</sub> (1.5 equivalents) to the solution and stir for 10 minutes at room temperature.
  3. Add **Bromo-PEG1-C2-azide** (1.2 equivalents) to the reaction mixture.
  4. Stir the reaction at room temperature or gently heat to 40-50°C.
  5. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
  6. Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
  7. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
  8. Purify the resulting azide-functionalized E3 ligase ligand by flash column chromatography.

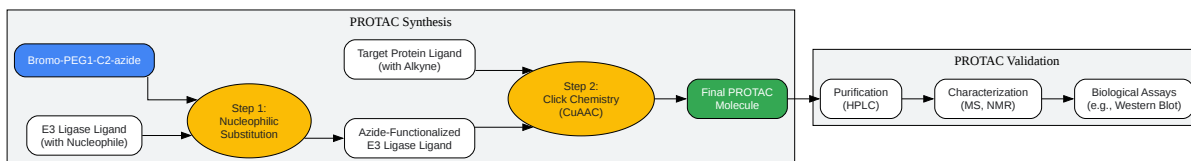
#### Step 2: Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)

- Reagents and Materials:
  - Azide-functionalized E3 ligase ligand (from Step 1)
  - Target protein-binding ligand functionalized with a terminal alkyne
  - Copper(II) sulfate pentahydrate (CuSO<sub>4</sub>·5H<sub>2</sub>O)

- Sodium ascorbate
- tert-Butanol/water solvent mixture
- Nitrogen or Argon atmosphere
- Reaction vessel
- Stirring apparatus
- HPLC or Mass Spectrometry for product analysis and purification
- Procedure:
  1. Dissolve the azide-functionalized E3 ligase ligand (1 equivalent) and the alkyne-functionalized target protein ligand (1 equivalent) in a mixture of tert-butanol and water (1:1).
  2. Degas the solution by bubbling with nitrogen or argon for 15 minutes.
  3. Add sodium ascorbate (0.3 equivalents) to the solution, followed by  $\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$  (0.1 equivalents).
  4. Stir the reaction mixture at room temperature.
  5. Monitor the reaction progress by HPLC or LC-MS.
  6. Once the reaction is complete, dilute the mixture with water and extract the PROTAC product with an appropriate organic solvent.
  7. Purify the final PROTAC molecule using preparative HPLC.
  8. Characterize the purified PROTAC by high-resolution mass spectrometry and NMR spectroscopy.

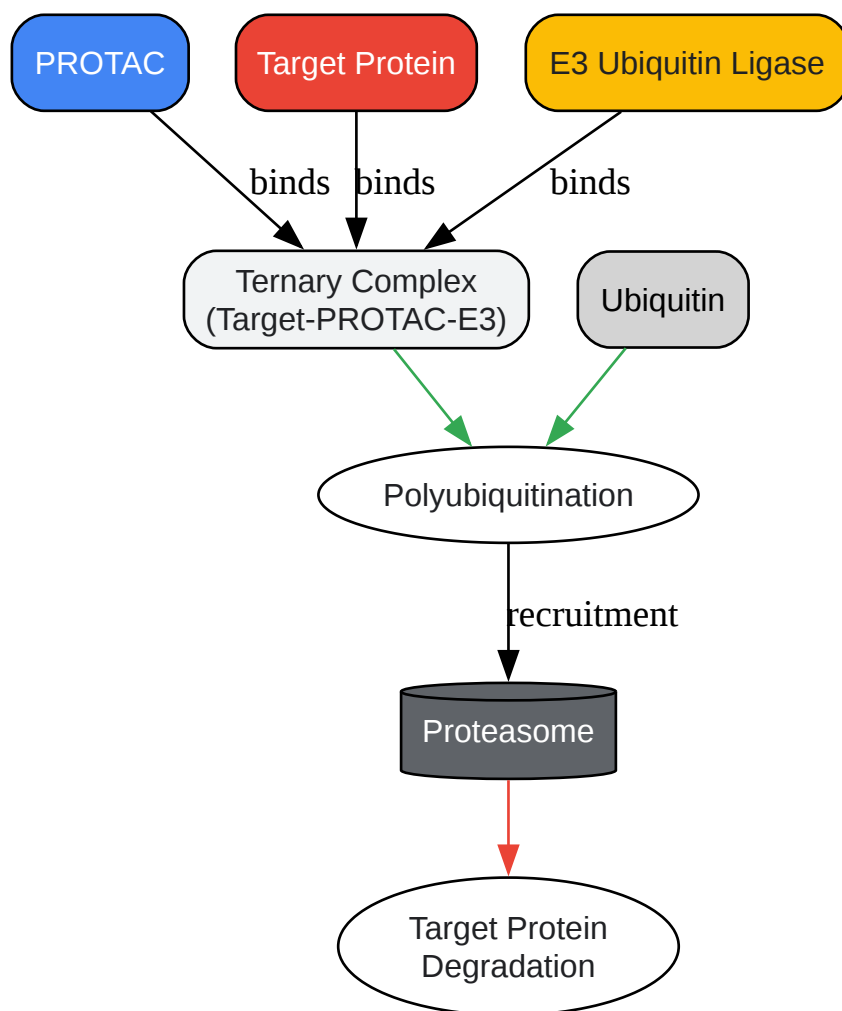
## Experimental Workflow and Signaling Pathway

The following diagrams illustrate the experimental workflow for PROTAC synthesis and the general mechanism of PROTAC-mediated protein degradation.



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Caption: Experimental workflow for PROTAC synthesis and validation.



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Caption: PROTAC-mediated protein degradation pathway.

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## References

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